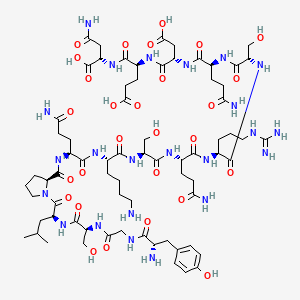

Myelin Basic Protein (MBP) (68-82), guinea pig

描述

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVJYNCPHLNVSO-OXKPGLRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H113N23O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1736.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Encephalitogenic Peptide MBP 68-82: A Technical Guide to its Function and Application in Autoimmune Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin basic protein (MBP) fragment 68-82, derived from guinea pigs, is a pivotal tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). Its primary and most well-documented function is the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, particularly the Lewis rat. This encephalitogenic peptide acts as a T-cell antigen, triggering a cell-mediated immune response that culminates in CNS inflammation and demyelination, closely mimicking the pathological hallmarks of MS. This guide provides a comprehensive overview of the function of guinea pig MBP 68-82, detailing its role in EAE induction, T-lymphocyte activation, and the associated signaling pathways. It further presents detailed experimental protocols and quantitative data to facilitate its use in a research setting.

Core Function: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The principal application of guinea pig MBP 68-82 is as an encephalitogenic agent to induce EAE, a widely used animal model for MS.[1][2] Immunization of susceptible strains, such as the Lewis rat, with this peptide in conjunction with an adjuvant, typically Complete Freund's Adjuvant (CFA), initiates an autoimmune cascade. This response is characterized by the activation of myelin-specific T-lymphocytes, their infiltration across the blood-brain barrier, and a subsequent inflammatory attack on the myelin sheath of the CNS. The resulting neurological deficits, such as ascending flaccid paralysis, serve as a quantifiable measure of disease progression and severity.[3]

Pathophysiology of EAE Induced by MBP 68-82

The induction of EAE by MBP 68-82 is a T-cell mediated process. The peptide is recognized by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs), which then present the peptide to CD4+ T-helper (Th) cells. This interaction, in the presence of co-stimulatory signals, leads to the activation and clonal expansion of MBP 68-82-specific Th1 and Th17 cells. These activated T-cells migrate to the CNS, where they are reactivated upon encountering their cognate antigen on local APCs, such as microglia and astrocytes. This reactivation triggers the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which orchestrate the recruitment of other inflammatory cells, leading to demyelination and axonal damage.[4][5]

Data Presentation: Quantitative Analysis of EAE Induced by MBP 68-82

The clinical course of EAE induced by MBP 68-82 in Lewis rats is highly reproducible, making it an excellent model for quantitative assessment of disease progression and the efficacy of therapeutic interventions.

Clinical Scoring of EAE

The severity of EAE is typically monitored daily using a standardized clinical scoring system. The following table provides a representative scoring scale:

| Clinical Score | Description of Symptoms |

| 0 | No clinical signs of EAE |

| 1 | Limp tail |

| 2 | Hind limb weakness |

| 3 | Hind limb paralysis |

| 4 | Hind and forelimb paralysis |

| 5 | Moribund or dead |

Table 1: Standard EAE Clinical Scoring Scale.

Typical EAE Progression in Lewis Rats

The following table summarizes the typical clinical progression of EAE in Lewis rats immunized with guinea pig MBP 68-82.

| Days Post-Immunization | Mean Clinical Score (± SEM) |

| 10 | 0.5 ± 0.2 |

| 12 | 1.8 ± 0.3 |

| 14 | 3.2 ± 0.4 |

| 16 | 2.5 ± 0.5 |

| 18 | 1.2 ± 0.3 |

| 20 | 0.5 ± 0.2 |

Table 2: Representative Clinical Course of EAE in Lewis Rats Immunized with MBP 68-82. Data synthesized from typical EAE progression studies.[1]

Cytokine Expression in the CNS

The inflammatory response in the CNS during EAE is characterized by the upregulation of pro-inflammatory cytokines. The table below shows the relative mRNA expression of key cytokines in the spinal cord of EAE-induced rats at the peak of disease.

| Cytokine | Fold Increase in mRNA Expression (EAE vs. Control) |

| TNF-α | 15.2 ± 2.1 |

| IFN-γ | 12.8 ± 1.9 |

Table 3: Pro-inflammatory Cytokine mRNA Expression in the Spinal Cord of EAE Rats. Data reflects typical findings in the field.[4]

Experimental Protocols

Induction of EAE in Lewis Rats

This protocol describes the standard procedure for inducing EAE in female Lewis rats using guinea pig MBP 68-82.

Materials:

-

Guinea pig Myelin Basic Protein (MBP) fragment 68-82

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Sterile 0.9% saline

-

Female Lewis rats (8-10 weeks old)

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion by mixing equal volumes of MBP 68-82 (dissolved in sterile saline at a concentration of 2 mg/mL) and CFA (containing 4 mg/mL of M. tuberculosis). A common final concentration for injection is 1 mg/mL of MBP 68-82. Emulsify by repeated passage through a syringe until a thick, stable emulsion is formed.

-

Immunization: Anesthetize the rats. Inject 100 µL of the emulsion subcutaneously into the base of the tail or hind footpads.

-

Clinical Monitoring: Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE using the scoring system in Table 1. Also, record body weight daily.

-

Termination: The experiment is typically terminated around day 20-25 post-immunization, or as dictated by the experimental design.

T-Cell Activation Assay

This protocol outlines a method to assess the activation of T-lymphocytes in response to MBP 68-82 stimulation using flow cytometry.

Materials:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

Guinea pig MBP 68-82

-

Cell culture medium (e.g., RPMI-1640)

-

Anti-CD3, Anti-CD4, Anti-CD8, and Anti-CD69 antibodies conjugated to fluorophores

-

Flow cytometer

Procedure:

-

Cell Culture: Culture whole blood or PBMCs in a 96-well plate.

-

Stimulation: Add MBP 68-82 to the wells at various concentrations (e.g., 1, 5, 10 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, CD8, and the early activation marker CD69.

-

Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD69+ cells within the CD4+ and CD8+ T-cell populations.

Signaling Pathways and Visualizations

The activation of T-cells by MBP 68-82 initiates a complex intracellular signaling cascade. Below are diagrams illustrating the key pathways involved.

T-Cell Receptor (TCR) Signaling Cascade

The initial event in T-cell activation is the recognition of the MBP 68-82 peptide presented by an APC to the TCR. This triggers a signaling cascade involving the phosphorylation of key downstream molecules.

Caption: T-Cell Receptor signaling cascade initiated by MBP 68-82.

Experimental Workflow for EAE Induction and Analysis

The following diagram outlines the typical experimental workflow for studying EAE induced by MBP 68-82.

References

- 1. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis | Aging [aging-us.com]

- 2. Frontiers | T cell interaction with activated endothelial cells primes for tissue-residency [frontiersin.org]

- 3. CD69 Does Not Affect the Extent of T Cell Priming | PLOS One [journals.plos.org]

- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. T-cell receptor - Wikipedia [en.wikipedia.org]

The Discovery of MBP (68-82): A Seminal Peptide in Autoimmune Research

An In-depth Technical Guide on the Identification and Application of an Encephalitogenic Determinant

This technical guide provides a comprehensive overview of the discovery and characterization of the myelin basic protein (MBP) fragment 68-82 as a potent encephalitogenic peptide. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroimmunology, autoimmune diseases, and multiple sclerosis. This document details the pivotal experiments, quantitative data, and methodologies that have established MBP (68-82) as a cornerstone for inducing experimental autoimmune encephalomyelitis (EAE), a key animal model for multiple sclerosis.

Introduction: The Quest for Encephalitogenic Epitopes

Myelin basic protein (MBP) is a major component of the myelin sheath in the central nervous system (CNS).[1] Early research into autoimmune demyelinating diseases identified MBP as a key autoantigen capable of inducing EAE in susceptible animals.[1] This discovery prompted a concerted effort to pinpoint the specific regions, or epitopes, within the MBP sequence responsible for this encephalitogenic activity. The identification of these minimal peptide sequences was crucial for understanding the molecular basis of the autoimmune attack on myelin and for developing targeted immunotherapies.

The peptide fragment corresponding to amino acids 68-82 of guinea pig MBP emerged as a major encephalitogenic epitope, particularly in the Lewis rat, a widely used strain for EAE studies.[2] Seminal work in the early 1980s and 1990s by researchers such as Pettinelli & McFarlin and Kerlero de Rosbo and their colleagues systematically delineated the encephalitogenic regions of MBP, firmly establishing the 68-82 fragment as a potent inducer of disease.[2][3] Their findings demonstrated that this relatively short peptide could recapitulate the clinical and histopathological hallmarks of EAE, providing a powerful and reproducible tool for studying the pathogenesis of autoimmune neuroinflammation.

Quantitative Data on EAE Induction with MBP (68-82)

The encephalitogenic potential of MBP (68-82) has been quantified in numerous studies. The following tables summarize key data from experiments inducing EAE in Lewis rats.

Table 1: Disease Parameters in MBP (68-82)-Induced EAE in Lewis Rats

| Parameter | Typical Value | Reference |

| Disease Onset | 10-14 days post-immunization | [3] |

| Peak of Disease | ~Day 20 post-immunization | [4][5] |

| Maximum Clinical Score (0-5 scale) | 3.0 ± 0.2 | [4][5] |

| Disease Incidence | >90% | [6] |

Table 2: Immunization Protocol Components for EAE Induction with MBP (68-82)

| Component | Typical Concentration/Dosage | Reference |

| MBP (68-82) Peptide | 100 - 250 µg per animal | [4][7] |

| Complete Freund's Adjuvant (CFA) | Emulsion with peptide | [2][4] |

| Mycobacterium tuberculosis H37Ra (in CFA) | 100 µg - 1 mg per animal | [4][7] |

| Pertussis Toxin (optional, for severe models) | 200 ng per animal (i.p.) | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of MBP (68-82) to induce EAE.

Peptide Synthesis and Purification

The MBP (68-82) peptide, with the amino acid sequence Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn, is typically synthesized using solid-phase peptide synthesis (SPPS). Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a high degree of purity, which is critical for reproducible in vivo experiments. The final product is lyophilized and stored at -20°C or -80°C.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Animal Model: Female Lewis rats, 8-9 weeks of age, are commonly used due to their high susceptibility to EAE induced by MBP (68-82).[4]

Immunization Protocol:

-

Antigen Emulsion Preparation:

-

Dissolve lyophilized MBP (68-82) peptide in sterile phosphate-buffered saline (PBS) or 0.9% saline solution.

-

Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

-

Create a stable water-in-oil emulsion by mixing the peptide solution and CFA in a 1:1 ratio. This can be achieved by vigorous vortexing or sonication until a thick, white emulsion is formed. A common method involves repeatedly drawing the mixture into and expelling it from a glass syringe.[8]

-

-

Immunization:

-

Clinical Scoring:

-

Monitor the animals daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Score the disease severity using a standardized scale, such as the following:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Moribund state

-

5: Death

-

-

Histopathological Analysis

-

At the peak of disease or a predetermined endpoint, euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde.

-

Dissect the spinal cord and brain.

-

Process the tissues for paraffin embedding or cryosectioning.

-

Stain sections with hematoxylin and eosin (H&E) to visualize inflammatory infiltrates and with Luxol fast blue to assess demyelination.

Mandatory Visualizations

Experimental Workflow for EAE Induction

Caption: Workflow for the induction of EAE using MBP (68-82).

Signaling Pathway of T-Cell Activation by MBP (68-82)

Caption: TCR signaling upon recognition of MBP (68-82)-MHC-II complex.

Conclusion

The discovery of MBP (68-82) as a potent encephalitogenic peptide was a landmark achievement in the field of neuroimmunology. It provided researchers with a highly specific and reproducible tool to dissect the cellular and molecular mechanisms underlying autoimmune demyelinating diseases. The experimental protocols and quantitative data derived from studies using this peptide have been instrumental in the development and preclinical testing of novel therapeutic agents for multiple sclerosis. This in-depth guide serves as a valuable resource for researchers seeking to understand and utilize this critical tool in their own investigations into the complexities of CNS autoimmunity.

References

- 1. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T and B cell responses to myelin basic protein and encephalitogenic epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bca-protein.com [bca-protein.com]

- 4. The neuroprotective agent SR 57746A abrogates experimental autoimmune encephalomyelitis and impairs associated blood–brain barrier disruption: Implications for multiple sclerosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. q-vd.com [q-vd.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sequence and Structure of Guinea Pig Myelin Basic Protein 68-82

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence, structure, and immunological significance of the guinea pig Myelin Basic Protein (MBP) peptide 68-82. This peptide is a critical tool in the study of autoimmune demyelinating diseases, primarily through its use in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis (MS).

Peptide Sequence and Physicochemical Properties

The guinea pig MBP peptide 68-82 is a 15-amino acid fragment of the full-length myelin basic protein.[1][2][3][4] Its sequence and key properties are summarized below.

| Property | Value |

| Amino Acid Sequence (Three-Letter Code) | Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn |

| Amino Acid Sequence (One-Letter Code) | YGSLPQKSQRSQDEN[5] |

| Molecular Formula | C71H113N23O28[1][3][5] |

| Molecular Weight | 1736.79 g/mol [1][3][5] |

| Purity (typical) | >95% (often >98% by HPLC) |

| Appearance | White lyophilized powder |

| Solubility | Soluble in water and PBS. Sonication may be required for complete dissolution. |

| Storage | Store at -20°C for long-term stability.[4][5] |

Structural Characteristics

Immunological Function and Application

The primary application of guinea pig MBP 68-82 is the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, particularly Strain 13 guinea pigs.[6] EAE is the most commonly used animal model for MS and has been instrumental in understanding the pathophysiology of the disease and in the development of new therapeutics.

The peptide acts as an immunodominant epitope that, when presented by MHC class II molecules, activates autoreactive CD4+ T-cells. These activated T-cells then cross the blood-brain barrier, initiating an inflammatory cascade that leads to demyelination and the clinical signs of EAE.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol provides a general framework for the induction of EAE in Strain 13 guinea pigs using guinea pig MBP 68-82.

Materials:

-

Guinea pig MBP 68-82 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Sterile phosphate-buffered saline (PBS) or saline

-

Strain 13 guinea pigs

-

Syringes and needles

Procedure:

-

Peptide Reconstitution: Aseptically reconstitute the lyophilized guinea pig MBP 68-82 peptide in sterile PBS or saline to a final concentration of 1 mg/mL.

-

Emulsification: Prepare an emulsion by mixing equal volumes of the peptide solution and Complete Freund's Adjuvant (CFA). This is typically done by drawing the two solutions into a syringe and forcefully expelling them back and forth between two connected syringes until a stable, white, viscous emulsion is formed. The stability of the emulsion can be tested by dropping a small amount into a beaker of water; a stable emulsion will not disperse.

-

Immunization: Inject a total of 100 µL of the emulsion intradermally, distributed over multiple sites on the back of the guinea pig. The total dose of the peptide is typically 50 µg per animal.

-

Monitoring: Monitor the animals daily for clinical signs of EAE, which typically appear 10-21 days post-immunization. Clinical signs can be scored on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

T-cell Activation Assay

This protocol outlines a method for assessing the activation of T-cells in response to guinea pig MBP 68-82.

Materials:

-

Spleen or lymph node cells from immunized animals

-

RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Guinea pig MBP 68-82 peptide

-

96-well cell culture plates

-

[3H]-thymidine or other proliferation assay reagent (e.g., CFSE)

-

Cell harvester and scintillation counter (for [3H]-thymidine) or flow cytometer (for CFSE)

Procedure:

-

Cell Isolation: Isolate splenocytes or lymph node cells from immunized guinea pigs and prepare a single-cell suspension.

-

Cell Plating: Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells per well.

-

Peptide Stimulation: Add guinea pig MBP 68-82 to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., concanavalin A).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Proliferation Assay:

-

[3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dilution: If cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry as a measure of cell division.

-

-

Data Analysis: Express the results as a stimulation index (mean cpm of stimulated wells / mean cpm of unstimulated wells).

Signaling Pathway

The encephalitogenic activity of guinea pig MBP 68-82 is initiated by the presentation of the peptide by MHC class II molecules on antigen-presenting cells (APCs) to the T-cell receptor (TCR) on CD4+ T-helper cells. This interaction triggers a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and cytokine production.

This guide provides foundational information for researchers working with guinea pig MBP 68-82. For specific experimental applications, further optimization of protocols may be necessary.

References

- 1. B cell MHC class II signaling: A story of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of experimental autoimmune encephalomyelitis in guinea pigs using myelin basic protein and myelin glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Second Signal: MHC Class II and the Conversation Between Cells - PharmaFeatures [pharmafeatures.com]

- 5. Frontiers | Organizing MHC Class II Presentation [frontiersin.org]

- 6. Cellular and molecular signaling towards T cell immunological self-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

The Immunopathogenic Cascade: A Technical Guide to MBP (68-82)-Induced Experimental Autoimmune Encephalomyelitis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of the myelin basic protein fragment 68-82 (MBP 68-82) in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a key animal model for multiple sclerosis. This document provides a comprehensive overview of the cellular and molecular cascades, detailed experimental methodologies, and quantitative data to facilitate reproducible and well-informed research in the field of neuroimmunology and autoimmune disease.

Core Mechanism of EAE Induction by MBP (68-82)

Experimental Autoimmune Encephalomyelitis is predominantly a CD4+ T cell-mediated autoimmune disease that models the inflammatory demyelination characteristic of multiple sclerosis.[1] The encephalitogenic peptide MBP (68-82) serves as the lynchpin in initiating this autoimmune cascade. The process begins with the introduction of MBP (68-82) in conjunction with an adjuvant, typically Complete Freund's Adjuvant (CFA), into a susceptible animal model, such as the Lewis rat.

The core mechanism unfolds in a series of well-defined steps:

-

Antigen Presentation: Following subcutaneous injection, antigen-presenting cells (APCs), such as dendritic cells and macrophages, uptake and process the MBP (68-82) peptide. This peptide is then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the APCs.

-

T-Cell Activation: Naive CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the MBP (68-82)-MHC II complex interact with the APCs in the peripheral lymphoid organs. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these T cells into pathogenic effector T-helper (Th) cells, primarily Th1 and Th17 cells.

-

CNS Infiltration: The activated, myelin-specific T cells leave the periphery, cross the blood-brain barrier (BBB), and infiltrate the central nervous system (CNS).

-

Reactivation and Demyelination: Within the CNS, these pathogenic T cells are reactivated upon encountering MBP (68-82) presented by local APCs, such as microglia and astrocytes. This reactivation leads to the release of a storm of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which recruit and activate other immune cells, leading to inflammation, demyelination, and the characteristic neurological deficits of EAE.

Signaling Pathways in T-Cell Activation

The activation of naive CD4+ T cells upon encountering the MBP (68-82)-MHC II complex is a critical event orchestrated by a complex intracellular signaling cascade.

Upon TCR engagement, the co-receptor CD4 brings the Src kinase Lck into proximity of the TCR complex. Lck phosphorylates the ITAM motifs of the CD3 chains, which then recruit and activate ZAP-70.[2][3][4] Activated ZAP-70 phosphorylates key adaptor proteins like LAT and SLP-76, initiating downstream signaling pathways that lead to the activation of transcription factors including NFAT, NF-κB, and AP-1.[5][6][7] These transcription factors then translocate to the nucleus to drive the expression of pro-inflammatory cytokines.

Quantitative Data in MBP (68-82)-Induced EAE

The following tables summarize key quantitative data from studies utilizing the MBP (68-82)-induced EAE model in Lewis rats.

Table 1: Clinical Scoring and Weight Loss in EAE

| Parameter | Vehicle Control | SR 57746A (10 mg/kg) | Time Point | Reference |

| Maximum Clinical Score | 3.0 ± 0.2 | Significantly reduced | Day 20 post-immunization | [8] |

| Weight Loss (g) | 18 g (from 130 g baseline) | Significantly reduced | Day 20 post-immunization | [8] |

Table 2: Cytokine Production in EAE

| Cytokine | Condition | Concentration/Expression | Assay | Reference |

| TNF-α mRNA | EAE Spinal Cord (Vehicle) | High Expression | RT-PCR | [8] |

| TNF-α mRNA | EAE Spinal Cord (SR 57746A) | 98.8% ± 1.2% inhibition | RT-PCR | [8] |

| IFN-γ mRNA | EAE Spinal Cord (Vehicle) | High Expression | RT-PCR | [8] |

| IFN-γ mRNA | EAE Spinal Cord (SR 57746A) | 85.2% ± 7.3% inhibition | RT-PCR | [8] |

Detailed Experimental Protocols

Induction of EAE in Lewis Rats

This protocol outlines the active immunization procedure to induce EAE in female Lewis rats.

Materials:

-

Female Lewis rats (8-10 weeks old)

-

Myelin Basic Protein (68-82) peptide

-

Sterile 0.9% saline

-

Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis H37RA

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize female Lewis rats to the animal facility for at least 7 days prior to the experiment. Handle the rats several times to reduce stress.[9][10]

-

Emulsion Preparation: Prepare an emulsion by mixing equal volumes of MBP (68-82) solution (e.g., 2 mg/mL in saline) and CFA. A common final concentration for injection is 100 µg of MBP (68-82) in 100 µL of emulsion.[8] Emulsify by repeated passage through a syringe until a stable, white emulsion is formed.

-

Immunization: Subcutaneously inject 100 µL of the emulsion into the two hind footpads of each rat (50 µL per footpad).[8]

-

Monitoring: Monitor the rats daily for clinical signs of EAE and record their body weight, starting from day 7 post-immunization.[9][11]

Clinical Scoring of EAE in Rats: [11][12]

-

0: No clinical signs

-

1: Limp tail

-

2: Mild paraparesis, unsteady gait

-

3: Moderate paraparesis, dragging of hind limbs

-

4: Complete hind limb paralysis

-

5: Moribund state or death

Histopathological Analysis of Spinal Cord

Materials:

-

Formalin

-

Paraffin

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

-

Luxol Fast Blue (LFB) stain

Procedure:

-

Tissue Collection and Fixation: At the experimental endpoint, euthanize the rats and perfuse with saline followed by 10% buffered formalin. Dissect the spinal cord and post-fix in formalin.

-

Processing and Embedding: Process the fixed spinal cords through graded alcohols and xylene, and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections of the spinal cord using a microtome.

-

Staining:

-

H&E Staining: Stain sections with hematoxylin and eosin to visualize cellular infiltrates. Inflammatory lesions will appear as clusters of basophilic nuclei.[13][14][15]

-

LFB Staining: Stain sections with Luxol Fast Blue to assess demyelination. Myelinated areas will stain blue, while demyelinated areas will appear pale or pink.[13][14][16]

-

-

Analysis: Quantify the degree of inflammation and demyelination using a scoring system or image analysis software.

Cytokine Analysis by ELISA

Materials:

-

Spleens from EAE and control rats

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

MBP (68-82) peptide

-

ELISA kits for IFN-γ and TNF-α

Procedure:

-

Splenocyte Isolation: Aseptically remove spleens and prepare single-cell suspensions.

-

Cell Culture: Plate splenocytes at a density of 2 x 10^6 cells/well and stimulate with MBP (68-82) (e.g., 10 µg/mL) for 72 hours.

-

Supernatant Collection: Centrifuge the plates and collect the supernatants.

-

ELISA: Perform ELISA for IFN-γ and TNF-α according to the manufacturer's instructions.[17][18][19]

Flow Cytometry for Th1/Th17 Cell Analysis

Materials:

-

Lymph nodes or spleens from EAE and control rats

-

PMA, Ionomycin, and Brefeldin A

-

Antibodies for surface markers (CD4) and intracellular cytokines (IFN-γ, IL-17)

-

Fixation/Permeabilization buffers

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Prepare single-cell suspensions from lymph nodes or spleens.

-

In Vitro Restimulation: Stimulate cells with PMA and Ionomycin in the presence of a protein transport inhibitor (Brefeldin A) for 4-6 hours to promote intracellular cytokine accumulation.

-

Surface Staining: Stain cells with a fluorescently labeled anti-CD4 antibody.

-

Intracellular Staining: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against IFN-γ (for Th1 cells) and IL-17 (for Th17 cells).[20][21][22]

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IFN-γ+ and CD4+IL-17+ cells.

Conclusion

The induction of EAE using MBP (68-82) provides a robust and well-characterized model for studying the immunopathogenesis of multiple sclerosis. A thorough understanding of the underlying mechanisms, from antigen presentation and T-cell activation to CNS inflammation and demyelination, is crucial for the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to investigate autoimmune neuroinflammation and evaluate potential immunomodulatory therapies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 4. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation [mdpi.com]

- 5. NF-kappaB and AP-1 regulate activation-dependent CD137 (4-1BB) expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]

- 7. AP-1 activity induced by co-stimulation is required for chromatin opening during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neuroprotective agent SR 57746A abrogates experimental autoimmune encephalomyelitis and impairs associated blood–brain barrier disruption: Implications for multiple sclerosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in Lewis Rats [hookelabs.com]

- 10. hookelabs.com [hookelabs.com]

- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]

- 12. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jpp.krakow.pl [jpp.krakow.pl]

- 14. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of an in situ IFN-gamma ELISA assay which is able to detect specific peptide responses from freshly isolated splenocytes induced by DNA minigene immunization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

The Role of Guinea Pig Myelin Basic Protein (68-82) in Multiple Sclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1] A cornerstone of MS research is the use of animal models that recapitulate key aspects of the disease's pathology. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used model for MS, providing invaluable insights into the immunopathological mechanisms of the disease and serving as a platform for the preclinical evaluation of potential therapeutics.[1][2][3]

One of the key reagents used to induce EAE is the myelin basic protein (MBP) peptide fragment 68-82 derived from guinea pigs.[2][4] This technical guide provides an in-depth overview of the role and application of guinea pig MBP (68-82) in MS research, with a focus on quantitative data, experimental protocols, and the underlying molecular pathways.

Guinea Pig MBP (68-82): A Key Encephalitogenic Peptide

The guinea pig MBP (68-82) peptide, with the amino acid sequence Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn, is a potent encephalitogen in susceptible animal strains, particularly the Lewis rat.[4] Its ability to induce an autoimmune response that targets the myelin sheath makes it an essential tool for studying the pathogenesis of MS.

Experimental Autoimmune Encephalomyelitis (EAE) Induced by Guinea Pig MBP (68-82)

The induction of EAE in Lewis rats using guinea pig MBP (68-82) results in an acute, monophasic disease course characterized by ascending paralysis.[1][5] This model is particularly useful for studying the initial inflammatory events in the CNS.

Clinical and Histopathological Features

The clinical severity of EAE is typically assessed using a standardized scoring system that grades the degree of paralysis.[6][7] Histopathological analysis of the spinal cord reveals perivascular inflammatory infiltrates and demyelination.[8][9]

Table 1: Clinical Scoring Scale for EAE in Lewis Rats [6][7]

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hindlimb weakness |

| 3 | Hindlimb paralysis |

| 4 | Hindlimb and forelimb paralysis |

| 5 | Moribund state or death |

Table 2: Histopathological Scoring System for EAE in Rats [7]

| Score | Inflammation | Demyelination |

| 0 | No inflammation | No demyelination |

| 1 | Cellular infiltrates only in the perivascular space | Mild demyelination |

| 2 | Mild cellular infiltration in the parenchyma | Moderate demyelination |

| 3 | Moderate cellular infiltration in the parenchyma | Severe demyelination |

| 4 | Severe cellular infiltration in the parenchyma | Extensive demyelination |

Immunological Response to Guinea Pig MBP (68-82)

The pathogenesis of EAE induced by guinea pig MBP (68-82) is primarily driven by a T-cell-mediated autoimmune response.[5] The process begins with the activation of MBP-specific T helper (Th) cells in the periphery, which then migrate to the CNS, where they initiate an inflammatory cascade.

T-Cell Subsets and Cytokine Profiles

Studies have shown that the inflammatory infiltrates in the spinal cord of EAE rats are predominantly composed of CD4+ T cells.[1][10] The cytokine profile is characterized by a Th1 and Th17 response, with elevated levels of pro-inflammatory cytokines such as IFN-γ and IL-17.[1][11] Regulatory T cells (Tregs) and their associated cytokine, IL-10, are also involved in the resolution of the disease.[1][12]

Table 3: Quantitative Analysis of Immune Cells and Cytokines in the Spinal Cord of Lewis Rats with MBP (68-82) Induced EAE

| Parameter | Induction Phase | Peak of Disease | Recovery Phase | Reference |

| CD4+ T Cells (% of total cells) | Increased | Markedly Increased | Remains Elevated | [1] |

| Th1 Cells (IFN-γ+) | Present | Dominant Population | Decreased | [1] |

| Th17 Cells (IL-17+) | Present | Low Numbers | Increased | [1][12] |

| Treg Cells (Foxp3+) | Low Numbers | Low Numbers | Increased | [1][12] |

| IFN-γ (pg/mg tissue) | Elevated | Peak Levels | Decreased | [4] |

| IL-17 (pg/mg tissue) | Detectable | Moderate Levels | Moderate Levels | [1] |

| IL-10 (pg/mg tissue) | Low Levels | Low Levels | Increased | [1] |

Note: The values presented are relative changes and may vary between studies.

Experimental Protocols

EAE Induction in Lewis Rats

A standard protocol for inducing EAE in female Lewis rats involves a single subcutaneous injection of guinea pig MBP (68-82) emulsified in Complete Freund's Adjuvant (CFA).

Materials:

-

Guinea Pig MBP (68-82) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Prepare an emulsion of guinea pig MBP (68-82) in CFA and PBS. A typical concentration is 1 mg/mL of MBP (68-82) and 4 mg/mL of M. tuberculosis in a 1:1 ratio of CFA and PBS.

-

Anesthetize the rats according to approved animal care protocols.

-

Inject a total of 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL each).

-

Monitor the rats daily for clinical signs of EAE and body weight changes, starting from day 7 post-immunization. The onset of disease is typically between days 10 and 14.[4]

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of MBP-specific T cells isolated from immunized animals.

Materials:

-

Spleen from an MBP (68-82) immunized rat

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

-

Guinea Pig MBP (68-82) peptide

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from the immunized rat.

-

Label the splenocytes with CFSE according to the manufacturer's protocol.[13][14]

-

Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Stimulate the cells with varying concentrations of guinea pig MBP (68-82) peptide (e.g., 0, 1, 5, 10 µg/mL).

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Harvest the cells and analyze the CFSE dilution by flow cytometry to determine the extent of cell proliferation.[13][15]

Cytokine Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify cytokine levels in serum or CNS tissue homogenates.

Materials:

-

Serum or spinal cord homogenate from EAE rats

-

Commercially available ELISA kits for rat IFN-γ, IL-17, IL-10, etc.[16][17][18][19]

-

Microplate reader

Procedure:

-

Collect blood or spinal cord tissue from EAE rats at different stages of the disease.

-

Prepare serum or tissue homogenates according to standard protocols.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Measure the optical density using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway

The activation of MBP-specific T cells is initiated by the recognition of the MBP (68-82) peptide presented by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs). This interaction triggers a cascade of intracellular signaling events.

This diagram illustrates the initial steps of T-cell activation upon recognition of the MBP (68-82) peptide. The binding of the TCR to the MHC-II:MBP complex leads to the activation of Lck, which in turn phosphorylates and activates ZAP-70.[20][21][22] Activated ZAP-70 then phosphorylates the adaptor proteins LAT and SLP-76, leading to the recruitment and activation of downstream signaling molecules like PLCγ1.[20][22][23] This ultimately results in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the production of pro-inflammatory cytokines and T-cell proliferation.[21]

Experimental Workflow for Preclinical Drug Testing

The MBP (68-82)-induced EAE model is a valuable tool for the preclinical evaluation of potential therapeutics for MS.

This workflow outlines the key steps in testing a novel therapeutic agent in the MBP (68-82) EAE model. Following EAE induction, animals are treated with the test compound, and the disease progression is monitored. At the end of the study, tissues are collected for detailed histopathological and immunological analysis to assess the efficacy of the treatment.

Conclusion

The guinea pig MBP (68-82) peptide is an indispensable tool in multiple sclerosis research. Its ability to reliably induce EAE in Lewis rats provides a robust and well-characterized model for investigating the fundamental mechanisms of autoimmune neuroinflammation and for the preclinical development of new therapies. This technical guide has provided a comprehensive overview of the use of guinea pig MBP (68-82), from the induction of EAE and the resulting immunological responses to detailed experimental protocols and the underlying signaling pathways. By leveraging this knowledge, researchers can continue to advance our understanding of multiple sclerosis and accelerate the development of effective treatments for this debilitating disease.

References

- 1. Increase in Th17 and T-reg Lymphocytes and Decrease of IL22 Correlate with the Recovery Phase of Acute EAE IN Rat | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mechanism of experimental autoimmune encephalomyelitis in Lewis rats: recent insights from macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]

- 7. inotiv.com [inotiv.com]

- 8. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histopathology of EAE | Semantic Scholar [semanticscholar.org]

- 10. Identification and quantitation of T lymphocyte subsets found in the spinal cord of the Lewis rat during acute experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mucosalimmunology.ch [mucosalimmunology.ch]

- 15. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rat IFN gamma ELISA Kit (BMS621) - Invitrogen [thermofisher.com]

- 17. rndsystems.com [rndsystems.com]

- 18. Rat IFN-γ(Interferon Gamma) ELISA Kit - Elabscience® [elabscience.com]

- 19. Rat IFN gamma ELISA Kit (ab239425) | Abcam [abcam.com]

- 20. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation [mdpi.com]

- 23. biorxiv.org [biorxiv.org]

Immunodominant Epitopes of Guinea Pig Myelin Basic Protein: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Guinea pig myelin basic protein (MBP) is a critical tool in the study of autoimmune demyelinating diseases, primarily serving as the inciting antigen in the widely used animal model of multiple sclerosis (MS), experimental autoimmune encephalomyelitis (EAE). The identification and characterization of the specific regions of guinea pig MBP that elicit an immune response—the immunodominant and encephalitogenic epitopes—are fundamental to understanding the pathogenesis of these diseases and for the development of targeted immunotherapies. This technical guide provides a comprehensive overview of the key immunodominant epitopes of guinea pig MBP, with a focus on their role in inducing EAE in the Lewis rat model. It includes a summary of quantitative data on their encephalitogenic and immunogenic properties, detailed experimental protocols for their study, and visualizations of key experimental workflows.

Core Immunodominant and Encephalitogenic Epitopes

The primary T-cell mediated autoimmune response to guinea pig MBP in Lewis rats is directed against a limited number of peptide fragments. Research has identified several key regions that are both immunodominant (capable of eliciting a strong immune response) and encephalitogenic (capable of inducing EAE). The most extensively studied of these epitopes are located in the central and C-terminal regions of the MBP molecule.

The major encephalitogenic epitope for Lewis rats is located within the amino acid sequence 68-88 of guinea pig MBP.[1] T-cell responses to guinea pig MBP are almost exclusively focused on epitopes within the 68-88 peptide sequence.[2] Two distinct but overlapping epitopes within this region, residues 72-89 and 87-99, have been shown to possess encephalitogenic activity in Lewis rats.[3] In fact, it has been demonstrated that virtually all of the encephalitogenic activity of the entire guinea pig MBP molecule resides within these two epitopes.[3]

Another significant encephalitogenic region has been identified in the C-terminal half of the molecule, specifically within residues 89-169.[4] Further fine-mapping has demonstrated that the active site in the C-terminal portion of the bovine basic protein (which has high homology to guinea pig MBP) is contained entirely within residues 89 to 115.[5]

While the 68-88 region is considered the dominant encephalitogenic site, other "cryptic" epitopes within the rat MBP sequence have also been shown to be pathogenic.[6] This highlights the complexity of the autoimmune response to MBP and the potential for epitope spreading, where the initial immune response to a dominant epitope can evolve to recognize other self-antigens.

Quantitative Analysis of Encephalitogenic and Immunogenic Activity

The encephalitogenic and immunogenic potential of guinea pig MBP epitopes is typically quantified through the induction of EAE in susceptible animal models, most commonly the Lewis rat, and through in vitro T-cell proliferation assays. The severity of EAE is graded using a clinical scoring system, while the T-cell response is often measured by a stimulation index (SI) in proliferation assays.

Encephalitogenic Activity of Guinea Pig MBP Peptides in Lewis Rats

The following table summarizes the encephalitogenic activity of various guinea pig MBP peptides in Lewis rats, based on data from multiple studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.

| Peptide (Residues) | Sequence | Dose for EAE Induction | Mean Maximum EAE Score (Approx.) | Mean Day of Onset (Approx.) | Reference |

| 68-82 | Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn | 10-50 µg | 2.5 - 3.5 | 10 - 12 | [7] |

| 69-88 | Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val-Val-His-Phe | 25-50 µg | 3.0 - 4.0 | 10 - 12 | [8] |

| 72-84 | Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro | 2.5 nmol | Not specified | Not specified | [5] |

| 72-85 | Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val | Not specified | Not specified | Not specified | [9] |

| 72-89 | Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val-Val-His-Phe | 50 µg | ~3.0 | 11-13 | [3] |

| 87-99 | His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-Pro | 50 µg | ~2.5 | 12-14 | [3] |

T-Cell Proliferative Responses to Guinea Pig MBP Peptides

T-cell proliferation assays measure the in vitro response of T lymphocytes isolated from immunized animals to specific antigens. The results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation (e.g., radioactive thymidine incorporation) in the presence of the antigen to the proliferation in the absence of the antigen. An SI greater than 2 or 3 is typically considered a positive response.

Data on specific stimulation indices for a wide range of guinea pig MBP epitopes in a directly comparable format is limited in the readily available literature. However, it is well-established that peptides encephalitogenic in vivo, such as those within the 68-88 region, also induce strong proliferative responses in vitro from lymph node cells of immunized Lewis rats.[10]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with Guinea Pig MBP Peptides

This protocol describes the active induction of EAE in Lewis rats using a synthetic peptide of guinea pig MBP.

Materials:

-

Female Lewis rats (8-12 weeks old)

-

Guinea pig MBP synthetic peptide (e.g., residues 68-82 or 69-88)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Sterile phosphate-buffered saline (PBS) or 0.9% saline

-

Syringes and needles (27-30 gauge)

-

Emulsifier (e.g., two sterile glass syringes and a Luer lock connector)

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve the guinea pig MBP peptide in sterile PBS or saline to a final concentration of 1-2 mg/mL.

-

Prepare an equal volume of CFA.

-

Draw the peptide solution into one syringe and the CFA into another.

-

Connect the two syringes with the Luer lock connector.

-

Forcefully pass the mixture back and forth between the syringes for at least 10-15 minutes until a thick, stable, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.

-

-

Immunization:

-

Anesthetize the rats lightly if necessary, although it is often not required with proper handling.

-

Inject a total of 0.1 mL of the emulsion subcutaneously, divided between two sites on the dorsum at the base of the tail.

-

-

Clinical Scoring:

-

Beginning around day 7 post-immunization, monitor the rats daily for clinical signs of EAE.

-

Weigh the rats daily, as weight loss is an early indicator of disease.

-

Score the clinical severity of EAE using a standardized scale:

-

0: No clinical signs.

-

1: Limp tail or tail paralysis.

-

2: Hind limb weakness.

-

3: Hind limb paralysis.

-

4: Hind limb and forelimb paralysis.

-

5: Moribund or dead.

-

-

T-Cell Proliferation Assay (Lymph Node Cell Assay)

This protocol outlines the procedure for measuring the in vitro proliferative response of lymph node cells from immunized rats to guinea pig MBP peptides.

Materials:

-

Draining lymph nodes (inguinal and popliteal) from immunized Lewis rats (typically harvested 9-12 days post-immunization).

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

-

Guinea pig MBP synthetic peptides (for in vitro stimulation).

-

96-well round-bottom cell culture plates.

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

-

Cell harvester and liquid scintillation counter (if using [³H]-Thymidine).

Procedure:

-

Cell Preparation:

-

Aseptically remove the draining lymph nodes from euthanized, immunized rats.

-

Prepare a single-cell suspension by gently teasing the lymph nodes apart with sterile forceps or by passing them through a sterile wire mesh.

-

Wash the cells twice with complete RPMI-1640 medium by centrifugation.

-

Resuspend the cells in complete medium and determine the viable cell count using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to 4 x 10⁶ cells/mL.

-

-

Cell Culture:

-

Plate 100 µL of the cell suspension (4 x 10⁵ cells) into each well of a 96-well plate.

-

Add 100 µL of complete medium containing the guinea pig MBP peptide at various concentrations (e.g., 1, 10, 50 µg/mL) to triplicate wells.

-

Include control wells with cells and medium only (background proliferation) and cells with a non-specific mitogen like Concanavalin A (positive control).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Proliferation Measurement:

-

Using [³H]-Thymidine:

-

Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Using Non-Radioactive Methods:

-

Follow the manufacturer's instructions for the specific proliferation assay kit being used (e.g., BrdU incorporation followed by ELISA, or CFSE staining followed by flow cytometry).

-

-

-

Data Analysis:

-

Calculate the mean counts per minute (CPM) or absorbance for each set of triplicate wells.

-

Calculate the Stimulation Index (SI) as:

-

SI = (Mean CPM of antigen-stimulated wells) / (Mean CPM of background wells)

-

-

Visualizations

Experimental Workflow for EAE Induction and Evaluation

Caption: Workflow for inducing and evaluating EAE in Lewis rats.

Workflow for T-Cell Epitope Mapping via Lymph Node Cell Proliferation Assay

Caption: Workflow for identifying immunodominant T-cell epitopes.

Conclusion

The immunodominant epitopes of guinea pig myelin basic protein, particularly the 68-88 region, are indispensable tools for research into the mechanisms of autoimmune demyelination. A thorough understanding of their encephalitogenic and immunogenic properties, coupled with standardized experimental protocols, is essential for the reproducibility and advancement of studies in this field. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of diseases like multiple sclerosis and to develop novel therapeutic interventions.

References

- 1. Differences in the repertoire of the Lewis rat T cell response to self and non-self myelin basic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The myelin basic protein-specific T cell repertoire in Lewis rats: T cell receptor diversity is influenced both by intrathymic milieu and by extrathymic peptide presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Idiotypes of Lewis rat antibodies to encephalitogenic peptides of guinea pig myelin basic protein: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Encephalitogenic activity of guinea pig myelin basic protein in the SJL mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental allergic encephalomyelitis in the Lewis rat: farther delineation of active sites in guinea pig and bovine myelin basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathogenicity of T cells responsive to diverse cryptic epitopes of myelin basic protein in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NB-64-67761-50mg | Myelin Basic Protein (MBP) (68-82), guinea pig [clinisciences.com]

- 8. Hooke - Contract Research - EAE - gpMBP69-88/CFA-induced EAE in Lewis rats [hookelabs.com]

- 9. Treatment of experimental allergic encephalomyelitis (EAE) induced by guinea pig myelin basic protein epitope 72-85 with a human MBP(87-99) analogue and effects of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The immune response of Lewis rats to peptide 68-88 of guinea pig myelin basic protein. I. T cell determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

The MBP (68-82) Guinea Pig Model: An In-depth Technical Guide for Demyelination Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the Myelin Basic Protein (MBP) peptide fragment 68-82 in guinea pigs as a robust and widely utilized model for studying the pathological mechanisms of demyelination, central to diseases such as multiple sclerosis (MS). This model, a form of experimental autoimmune encephalomyelitis (EAE), allows for the detailed investigation of autoimmune-mediated damage to the central nervous system (CNS) and serves as a critical platform for the preclinical evaluation of novel therapeutic agents.

Introduction to the MBP (68-82) EAE Model

Experimental autoimmune encephalomyelitis is the most commonly used animal model for MS.[1] The induction of EAE using the specific encephalitogenic epitope of guinea pig myelin basic protein, the amino acid sequence 68-82 (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn), provides a highly reproducible model of T-cell mediated autoimmune demyelination.[2][3][4] This peptide is recognized by the immune system, leading to the activation of autoreactive T-lymphocytes that cross the blood-brain barrier and initiate an inflammatory cascade within the CNS, resulting in demyelination and neurological deficits. While various species are used for EAE studies, the guinea pig model offers distinct advantages, including a well-characterized disease course and pathological features that closely mimic aspects of human MS.[1]

Core Pathogenesis: An Overview

The pathogenesis of EAE induced by MBP (68-82) in guinea pigs is a multi-step process initiated by the introduction of the peptide along with a potent adjuvant. This triggers a robust immune response, leading to the activation and proliferation of MBP-specific T-helper (Th1 and Th17) cells. These activated T-cells migrate to the CNS, where they are reactivated upon encountering the MBP epitope presented by antigen-presenting cells (APCs). This leads to the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which recruit other immune cells, including macrophages, to the site of inflammation.[2] The inflammatory milieu created by these cells and their secreted mediators directly damages the myelin sheath, leading to demyelination and the clinical manifestations of EAE.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing the MBP (68-82) guinea pig EAE model. These data provide a reference for expected disease course and severity.

Table 1: Dose-Dependent Induction of Demyelination with Bovine MBP in Guinea Pigs

| MBP Dose (µg) | Inflammation | Demyelination |

| ≤ 75 | Present | Not observed |

| ≥ 150 | Intense | Inconsistent |

Data adapted from a study examining the pathology of EAE induced by bovine MBP in guinea pigs. While not specific to the 68-82 peptide, it provides a general dose-response relationship for MBP-induced pathology in this species.[5]

Table 2: Typical Clinical Scoring Scale for EAE in Guinea Pigs

| Score | Clinical Signs |

| 0 | No signs of disease |

| 1 | Limp tail |

| 2 | Hind limb weakness, unsteady gait |

| 3 | Partial hind limb paralysis |

| 4 | Complete hind limb paralysis |

| 5 | Moribund state or death |

This is a commonly used scoring system for EAE in rodents and can be adapted for guinea pigs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the MBP (68-82) guinea pig EAE model.

EAE Induction Protocol in Hartley Guinea Pigs

This protocol is a synthesized methodology based on established EAE induction procedures in rodents, adapted for guinea pigs.

Materials:

-

MBP (68-82) peptide (guinea pig sequence)

-

Complete Freund's Adjuvant (CFA)

-

Mycobacterium tuberculosis H37Ra (heat-killed)

-

Sterile phosphate-buffered saline (PBS) or saline

-

Hartley guinea pigs (specific pathogen-free)

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve MBP (68-82) peptide in sterile PBS or saline to a final concentration of 1 mg/mL.

-

Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.

-

Create a water-in-oil emulsion by mixing equal volumes of the MBP (68-82) solution and the CFA containing M. tuberculosis. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

-

-

Immunization:

-

Anesthetize the guinea pigs according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject a total of 0.1 mL of the emulsion intradermally, distributed over four sites on the back or in the footpads. The total dose of MBP (68-82) peptide per animal can range from 37.5 µg to 600 µg, with higher doses generally inducing more severe inflammation.[5]

-

-

Clinical Monitoring:

-

Beginning 7-10 days post-immunization, monitor the animals daily for clinical signs of EAE using a standardized scoring system (see Table 2).

-

Record the body weight of each animal daily, as weight loss is a common sign of disease.

-

Histological Assessment of Demyelination

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin

-

Microtome

-

Glass slides

-

Luxol Fast Blue (LFB) stain

-

Cresyl Violet stain (for counterstaining)

-

Ethanol (various concentrations)

-

Xylene

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

At the desired time point (e.g., peak of disease), humanely euthanize the guinea pigs and perfuse transcardially with saline followed by 10% neutral buffered formalin.

-

Dissect the spinal cord and brain.

-

Post-fix the tissues in 10% formalin for at least 24 hours.

-

Process the tissues through graded alcohols and xylene and embed in paraffin.

-

Section the paraffin-embedded tissues at a thickness of 5-10 µm using a microtome and mount on glass slides.

-

-

Luxol Fast Blue Staining for Myelin:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Stain the slides in Luxol Fast Blue solution at 60°C for 2-4 hours or overnight at room temperature.

-

Rinse off excess stain with 95% ethanol and then distilled water.

-

Differentiate the sections by briefly immersing them in a 0.05% lithium carbonate solution, followed by 70% ethanol, until the gray matter is colorless and the white matter remains blue.

-

Counterstain with Cresyl Violet to visualize cell nuclei.

-

Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.

-

-

Quantification of Demyelination:

-

Capture images of the stained spinal cord sections using a light microscope equipped with a digital camera.

-

Quantify the area of demyelination (loss of blue staining) in the white matter tracts using image analysis software.[6][7][8] The extent of demyelination can be expressed as a percentage of the total white matter area.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows in the MBP (68-82) guinea pig EAE model.

Caption: Experimental workflow for inducing EAE with MBP (68-82) in guinea pigs.

Caption: Simplified T-cell activation signaling cascade in EAE.

Conclusion

The MBP (68-82) guinea pig model remains an invaluable tool in the field of neuroimmunology and drug development for demyelinating diseases. Its ability to recapitulate key features of MS allows for detailed investigation into the complex cellular and molecular mechanisms driving CNS autoimmunity. The standardized protocols and quantitative assessment methods outlined in this guide provide a framework for researchers to effectively utilize this model to advance our understanding of demyelination and to accelerate the development of novel therapies.

References

- 1. mdbioproducts.com [mdbioproducts.com]

- 2. bca-protein.com [bca-protein.com]

- 3. genscript.com [genscript.com]

- 4. apexbt.com [apexbt.com]

- 5. Dose-dependency of MBP-induced demyelination in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of spinal cord demyelination, remyelination, atrophy, and axonal loss in a model of progressive neurologic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of Spinal Cord Demyelination, Remyelination, Atrophy, and Axonal Loss in a Model of Progressive Neurologic Injury - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Encephalitogenicity of Guinea Pig MBP (68-82): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of the encephalitogenicity of the guinea pig Myelin Basic Protein (MBP) peptide 68-82. This peptide is a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), primarily serving as an encephalitogenic agent to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis (MS). This document provides a comprehensive overview of the quantitative data from EAE studies, detailed experimental protocols, and a visualization of the key signaling pathways and experimental workflows.

Data Presentation: Encephalitogenic Potential of Guinea Pig MBP (68-82) in Lewis Rats

The encephalitogenic nature of guinea pig MBP (68-82) is most prominently demonstrated in the Lewis rat model of EAE. The following table summarizes key quantitative data from a representative study, illustrating the typical disease course and severity upon immunization with this peptide.

| Parameter | Vehicle Control | Guinea Pig MBP (68-82) |

| Incidence of EAE | 0/20 (0%) | 20/20 (100%) |

| Mean Day of Onset | - | 11.2 ± 0.8 |

| Mean Maximum Clinical Score | 0 | 3.4 ± 0.5 |

| Mortality Rate | 0% | 0% |

| Mean Body Weight Change at Peak (%) | +5.2 ± 1.5 | -12.5 ± 2.1 |

Data adapted from a study inducing EAE in Lewis rats. The control group received the adjuvant emulsion without the MBP peptide. Clinical scores are typically on a scale of 0 to 5, where higher scores indicate more severe paralysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of EAE induction and the subsequent evaluation of therapeutic interventions. Below are protocols for the active induction of EAE in Lewis rats using guinea pig MBP (68-82) and the subsequent histopathological analysis.

Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the active immunization of Lewis rats to induce a monophasic EAE, characterized by an acute paralytic episode followed by recovery.

Materials:

-

Guinea Pig Myelin Basic Protein (MBP) peptide (68-82)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Female Lewis rats (8-12 weeks old)

-

Sterile syringes and needles (27-30 gauge)

-

Emulsifier (e.g., two sterile Luer-lock syringes connected by a stopcock)

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve guinea pig MBP (68-82) in sterile PBS at a concentration of 1 mg/mL.

-

Prepare an equal volume of Complete Freund's Adjuvant (CFA).

-

Create a stable water-in-oil emulsion by mixing the MBP solution and CFA. This can be achieved by repeatedly passing the mixture between two connected syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

-

The final concentration of MBP in the emulsion is typically 50-100 µg per 0.1 mL.

-

-

Immunization:

-

On day 0, anesthetize the Lewis rats lightly.

-

Inject 0.1 mL of the antigen emulsion subcutaneously into the base of the tail or divided between two sites on the flank.

-

On days 0 and 2 post-immunization, administer an intraperitoneal (i.p.) injection of pertussis toxin (typically 200-300 ng per rat) in sterile PBS. PTX acts as an additional adjuvant, enhancing the permeability of the blood-brain barrier.

-

-

Clinical Scoring:

-

Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE.

-

Weigh the animals daily as weight loss is a key indicator of disease onset and severity.

-

Assign a clinical score based on a standardized scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

-

Histopathological Analysis of CNS Tissue

Histopathological examination of the brain and spinal cord is essential to confirm and quantify the extent of inflammation and demyelination characteristic of EAE.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Ethanol (graded series: 70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Luxol Fast Blue (LFB) stain

-

Light microscope

Procedure:

-

Tissue Collection and Fixation:

-

At the desired time point (e.g., peak of disease), humanely euthanize the rats.

-

Perfuse the animals transcardially with cold PBS followed by 4% PFA.

-

Carefully dissect the brain and spinal cord and post-fix the tissues in 4% PFA overnight at 4°C.

-

-

Tissue Processing and Embedding:

-

Dehydrate the fixed tissues through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

-

Sectioning and Staining:

-

Cut 5-10 µm thick sections from the paraffin-embedded blocks using a microtome.

-

Mount the sections on glass slides.

-

For the assessment of inflammation, stain sections with Hematoxylin and Eosin (H&E).

-

For the assessment of demyelination, stain sections with Luxol Fast Blue (LFB), which stains myelin sheaths blue. A counterstain such as cresyl violet can be used to visualize cell nuclei.

-

-

Microscopic Evaluation and Scoring:

-

Examine the stained sections under a light microscope.

-

Inflammation Score (H&E): Quantify the degree of perivascular and parenchymal inflammatory cell infiltrates. A common scoring system is:

-

0: No inflammation.

-

1: Cellular infiltrates only in the perivascular space.

-

2: Mild cellular infiltration in the parenchyma.

-

3: Moderate to severe cellular infiltration in the parenchyma.

-

-

Demyelination Score (LFB): Assess the extent of myelin loss. A common scoring system is:

-

0: No demyelination.

-

1: Mild demyelination.

-

2: Moderate demyelination.

-

3: Severe and extensive demyelination.

-

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows involved in the study of guinea pig MBP (68-82) encephalitogenicity.

Caption: T-Cell activation signaling cascade initiated by guinea pig MBP (68-82).

Caption: Workflow for EAE induction and subsequent analysis.

This guide provides a foundational understanding of the encephalitogenic properties of guinea pig MBP (68-82), offering researchers and drug development professionals the necessary data, protocols, and visual aids to effectively utilize this important tool in the study of autoimmune neuroinflammation.

Preliminary Investigation of Myelin Basic Protein (68-82) in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals